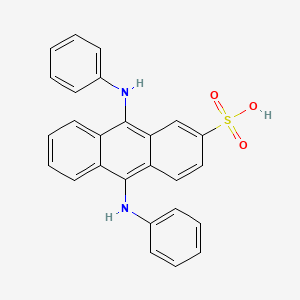
9,10-Dianilinoanthracene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dianilinoanthracene-2-sulfonic acid is an organic compound that belongs to the anthracene family It is characterized by the presence of two aniline groups attached to the 9 and 10 positions of the anthracene ring, and a sulfonic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dianilinoanthracene-2-sulfonic acid typically involves the sulfonation of anthracene followed by the introduction of aniline groups. The process can be summarized as follows:
Sulfonation of Anthracene: Anthracene is treated with sulfuric acid to introduce a sulfonic acid group at the 2 position, forming anthracene-2-sulfonic acid.
Nitration and Reduction: The sulfonated anthracene undergoes nitration to introduce nitro groups at the 9 and 10 positions. The nitro groups are then reduced to amine groups using a reducing agent such as tin(II) chloride in hydrochloric acid.
Aniline Substitution: The resulting amine groups are substituted with aniline through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Dianilinoanthracene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfonamide.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfonate or sulfonamide derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
9,10-Dianilinoanthracene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of biological processes and as a fluorescent probe for detecting biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9,10-Dianilinoanthracene-2-sulfonic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: A similar compound with phenyl groups instead of aniline groups.
9,10-Anthraquinone-2-sulfonic acid: Contains a quinone group instead of aniline groups.
Uniqueness
9,10-Dianilinoanthracene-2-sulfonic acid is unique due to the presence of both aniline and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
127414-75-9 |
|---|---|
Molecular Formula |
C26H20N2O3S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
9,10-dianilinoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C26H20N2O3S/c29-32(30,31)20-15-16-23-24(17-20)26(28-19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)27-18-9-3-1-4-10-18/h1-17,27-28H,(H,29,30,31) |
InChI Key |
HDBKUJBDEABRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC(=CC3=C(C4=CC=CC=C42)NC5=CC=CC=C5)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
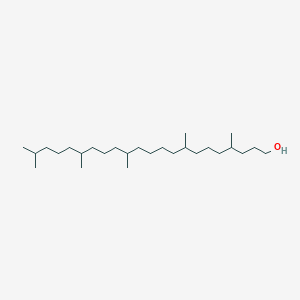
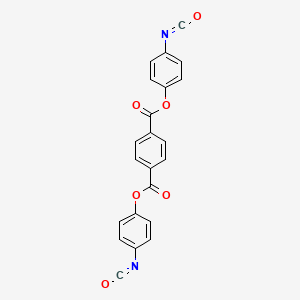
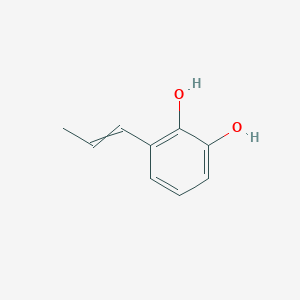
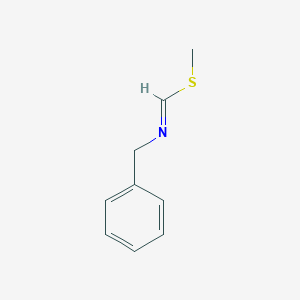
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
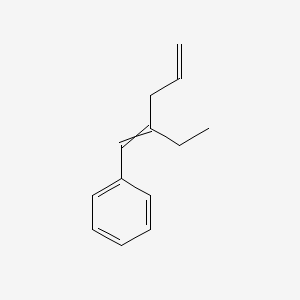
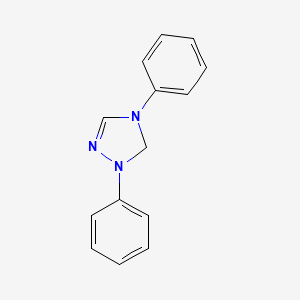
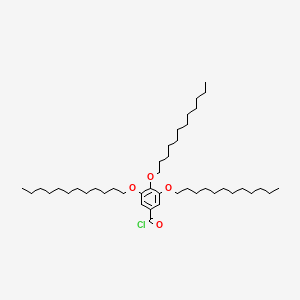
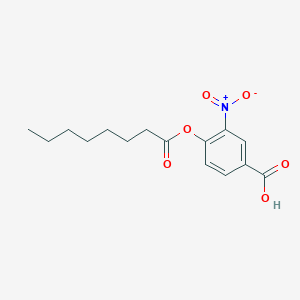
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)
